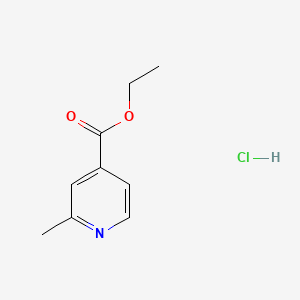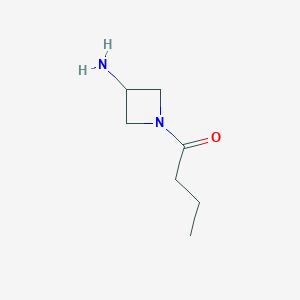
1-(3-Aminoazetidin-1-yl)butan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(3-Aminoazetidin-1-yl)butan-1-one” consists of a butanone group attached to an aminoazetidine group. The molecular weight of this compound is 142.2 g/mol.Physical And Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)butan-1-one” is a powder . The compound has a molecular weight of 142.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Structural Analysis : Research on azetidine derivatives, including those similar to 1-(3-Aminoazetidin-1-yl)butan-1-one, focuses on synthesizing novel compounds and analyzing their structure through spectral data. Such studies are foundational for understanding the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Rathinamanivannan et al., 2019).
Medicinal Intermediates Synthesis : The synthesis of azetidine derivatives as medicinal intermediates demonstrates the compound's role in drug development. This research involves multi-step chemical reactions to produce intermediates with specified molecular structures, which are then characterized using techniques like NMR (Yang, 2009).
Biological Evaluation and Potential Applications
Antibacterial and Anticancer Activities : Studies have investigated the antimicrobial and anticancer activities of azetidine derivatives, including in silico and in vitro evaluations. Such compounds have shown promise in docking studies against bacterial proteins and in vitro anticancer activity, highlighting their potential as therapeutic agents (Rathinamanivannan et al., 2019).
DPP-IV Inhibition for Diabetes Treatment : The synthesis and evaluation of triazepane derivatives, which are structurally related to azetidine compounds, have demonstrated potential as inhibitors of the DPP-IV enzyme. This suggests their applicability in developing treatments for type 2 diabetes, highlighting the broader scope of azetidine derivatives in medicinal chemistry (Park et al., 2009).
Quinolone Antibiotics Development : The integration of azetidine derivatives into the quinolone nucleus has resulted in compounds with significant antibacterial activity, particularly against MRSA. This research underscores the value of azetidine derivatives in designing new antibiotics to combat resistant bacterial strains (Ikee et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)butan-1-one is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes management .
Mode of Action
This inhibition could lead to an increase in the levels of incretin hormones, which stimulate insulin secretion, thereby regulating blood glucose levels .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion in response to meals. By inhibiting Dipeptidyl peptidase 4, the degradation of these hormones is prevented, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose output and an improvement in beta-cell function .
Result of Action
The molecular and cellular effects of 1-(3-Aminoazetidin-1-yl)butan-1-one’s action would likely involve an increase in insulin secretion and a decrease in glucagon release, leading to improved blood glucose control . This could potentially be beneficial in the management of conditions like diabetes.
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-7(10)9-4-6(8)5-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHDEMVVPHNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



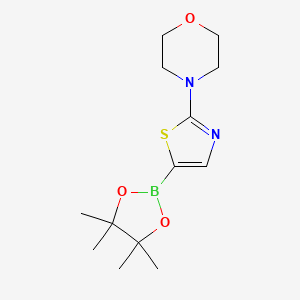
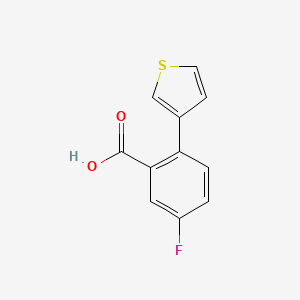
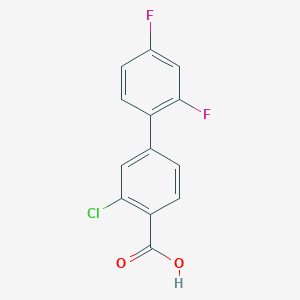
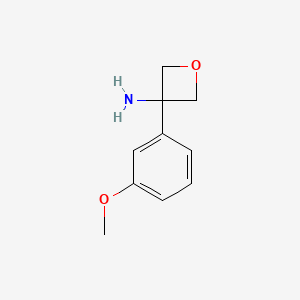


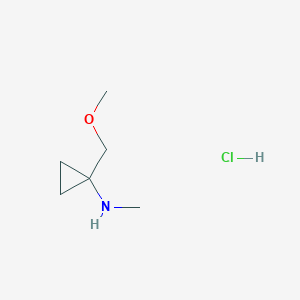

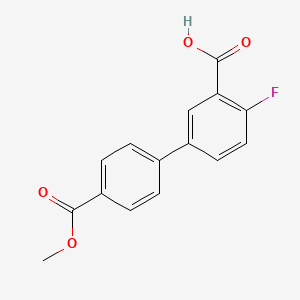
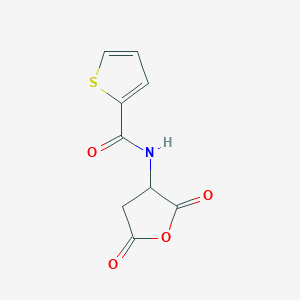
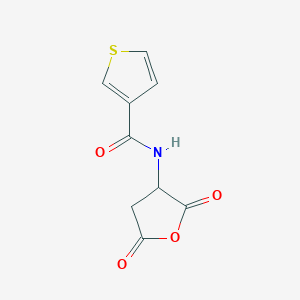
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)

